

BRPF1 bromodomain function and mechanism of action

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Compound Focus: **GSK6853**

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Molecular Architecture of BRPF1

BRPF1 functions as a **master scaffolding protein and a multivalent chromatin reader**. Its structure enables the assembly of multi-subunit histone acetyltransferase (HAT) complexes and facilitates their recruitment to specific genomic locations.

Domain Organization and Functions

The table below outlines the key structural domains of BRPF1 and their specific molecular functions.

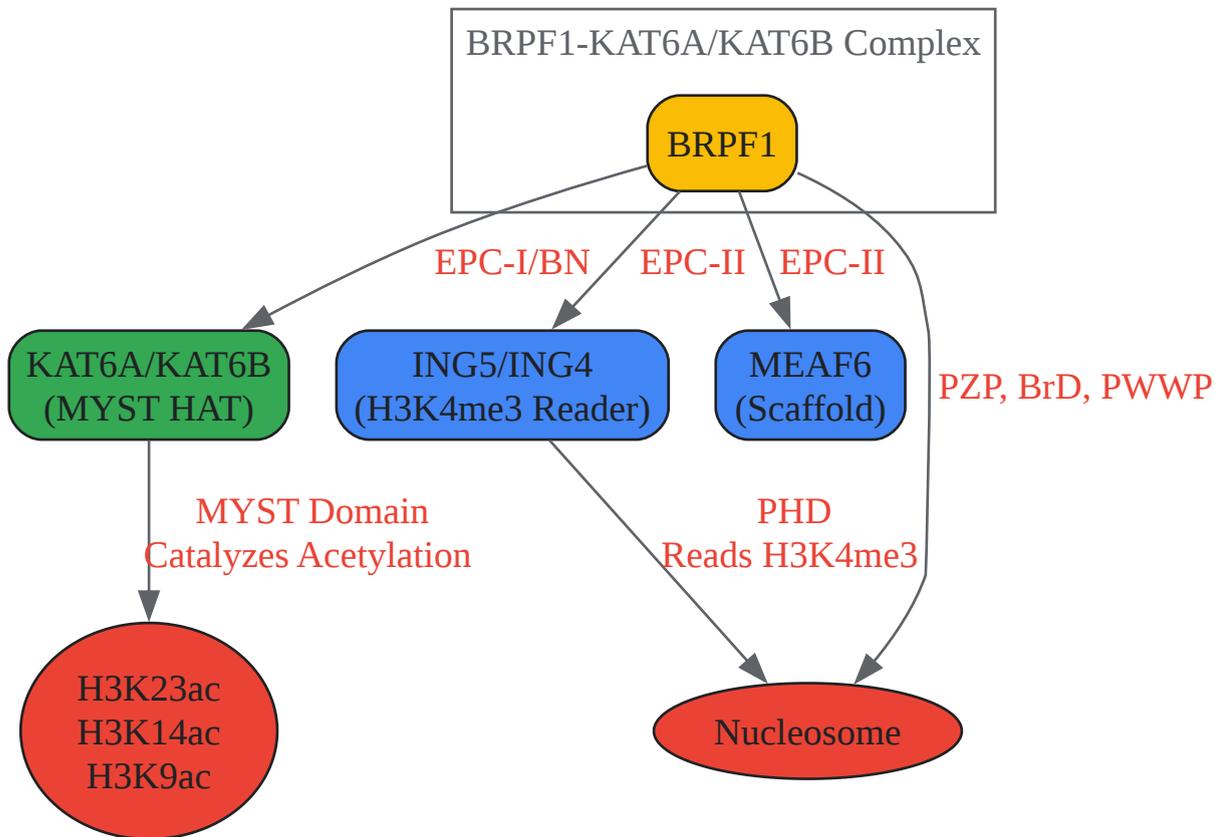
Domain	Acronym	Molecular Function	Binding Specificity / Role
Sfp1-like C2H2 Zinc Finger	SZ	Unknown; BRPF1-specific	Function not fully characterized; unique to BRPF1 [1] [2]
BRPF1-specific N-terminal	BN	Scaffolding	Associates with the MYST domain of KAT6A/KAT6B/KAT7 [1] [2]
Enhancer of Polycomb-like 1	EPC-I	Scaffolding	Works with BN domain to interact with MYST HATs (KAT6A/KAT6B) [1] [2]

Domain	Acronym	Molecular Function	Binding Specificity / Role
PHD-Zinc Knuckle-PHD	PZP	Chromatin Reader	Binds unmodified histone H3 tails (via PHD1) and linker DNA (via PHD2) [1] [2]
Bromodomain	BrD	Chromatin Reader	Recognizes acetylated lysines on histones H2A (K5ac), H3 (K14ac), and H4 (K12ac) [2]
Pro-Trp-Trp-Pro	PWWP	Chromatin Reader	Recognizes histone H3 trimethylated at lysine 36 (H3K36me3) [1] [2]
Enhancer of Polycomb-like 2	EPC-II	Scaffolding	Interacts with accessory proteins ING4/5 and MEAF6 [1] [2]

BRPF1 exists in several isoforms. The functional BRPF1B isoform contains the intact bromodomain, while the BRPF1A isoform has a 6-residue insertion in this domain that impairs its ability to bind acetylated lysines, highlighting the critical role of an intact bromodomain for its reader function [2].

Mechanism of Action: The BRPF1 Complex in Chromatin Regulation

BRPF1 operates primarily as the central scaffold for the assembly of a tetrameric HAT complex. The core mechanism involves recruiting catalytic and accessory subunits to chromatin to promote targeted histone acetylation.



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The BRPF1 complex mechanism shows how the scaffold protein BRPF1 assembles other subunits and recruits them to chromatin, leading to targeted histone acetylation. This multi-subunit complex is recruited to specific genomic loci through the combinatorial reading of histone marks by its multiple reader domains. The PWWP domain's recognition of **H3K36me3** (a mark of actively transcribed regions) and the ING5 subunit's binding to **H3K4me3** (a mark of active promoters) ensure the complex is targeted to transcriptionally active chromatin. Once recruited, the MYST domain of KAT6A or KAT6B catalyzes the acetylation of histone H3 at lysines 23, 14, and 9. **H3K23ac** is a particularly notable mark mediated by this complex [3] [1]. This acetylation neutralizes the positive charge of histones, loosening chromatin structure and facilitating the recruitment of additional transcription factors and co-activators to promote gene expression.

Biological Roles and Dysregulation in Disease

The BRPF1-KAT6A/KAT6B complex is a critical regulator of gene expression programs essential for normal development. Its dysregulation is directly implicated in human diseases, ranging from neurodevelopmental disorders to cancer.

Physiological Functions

- **Embryonic Development:** Mouse knockout studies show that BRPF1 is indispensable for embryogenesis, with ablation causing lethality around E9.5. Defects include impaired vascular formation and neural tube closure [1] [4].
- **Neurodevelopment and Cognition:** BRPF1 is highly expressed in the brain. Forebrain-specific knockout in mice leads to neocortical disorganization, hypoplasia of the corpus callosum, and agenesis of the hippocampal dentate gyrus. Studies on neurons with partial BRPF1 knockdown show reduced excitatory and inhibitory synaptic transmission, linking it to learning and memory [1].
- **Hematopoiesis:** BRPF1 is vital for blood cell development. Gene knockout in mice results in severe bone marrow failure, anemia, and death shortly after birth [3] [5].

Pathological Implications

- **Neurodevelopmental Disorder:** Heterozygous germline mutations in BRPF1 cause "Intellectual Developmental Disorder with Dysmorphic Facies and Ptosis" (IDDDFP), establishing BRPF1 as a haploinsufficient disease gene [2] [5].
- **Cancer:** Somatic alterations and overexpression of BRPF1 contribute to oncogenesis across various malignancies by dysregulating acetylation-dependent transcriptional programs. The table below summarizes key cancer associations and proposed mechanisms.

Cancer Type	Role of BRPF1	Proposed Mechanism
Liver Cancer	Oncogene; therapeutic target	Promotes tumorigenesis; BRPF1 loss suppresses cancer in models [3]
Leukemia & Medulloblastoma	Oncogene	Somatic mutations and dysregulation drive disease [1]
Triple-Negative Breast Cancer (TNBC)	Mediator of Taxol resistance	Binds to and upregulates the ABCB1 promoter, inducing a multidrug-resistant phenotype [6]

Cancer Type	Role of BRPF1	Proposed Mechanism
Endocrine Therapy-Resistant Breast Cancer	Essential gene for cell survival	Regulates chromatin accessibility and silences ER α expression; its inhibition blocks proliferation [7]
Lower-Grade Glioma	Promotes cell proliferation	Potential drug target; inhibition attenuates glioma cell growth and colony formation [8]

BRPF1 as a Therapeutic Target

The bromodomain of BRPF1, with its well-defined binding pocket for acetylated lysines, presents a druggable target. Inhibiting this pocket disrupts the recruitment function of BRPF1, offering a strategy to counteract its dysregulation in disease.

Development of BRPF1 Bromodomain Inhibitors

Several selective small-molecule inhibitors have been developed through structure-based drug design. For instance, the crystal structure of the human BRPF1 bromodomain in complex with a ligand like **BZ032** (PDB: 5O5A) provides a high-resolution view of these interactions and serves as a blueprint for inhibitor optimization [9]. Key compounds include:

- **GSK6853** and **GSK5959**: Used in preclinical studies to validate BRPF1 as a target in endocrine therapy-resistant breast cancer models [7].
- **PFI-4** and **OF-1**: Shown to sensitize Taxol-resistant TNBC cells when used in combination with Taxol [6].

Key Experimental Protocols for Target Validation

1. Chromatin Profiling (CUT&RUN) to Map BRPF1 Genomic Binding

Purpose: Identify direct genomic targets of BRPF1, such as the ABCB1 promoter in Taxol-resistant cells [6].

Procedure:

- **Cell Fixation:** Use formaldehyde to crosslink proteins to DNA.
- **Chromatin Digestion:** Permeabilize cells and incubate with antibody against BRPF1 and protein A-Micrococcal Nuclease (MNase) fusion protein.
- **MNase Activation:** Add calcium to activate MNase, which cleaves DNA at BRPF1 binding sites.
- **DNA Extraction & Purification:** Reverse crosslinks and purify the released DNA fragments.
- **Analysis:** Quantify target loci (e.g., ABCB1 promoter) via qPCR or sequence libraries for genome-wide mapping (CUT&RUN-seq).

2. Functional Validation using BRPF1 Inhibitors

Purpose: Assess the therapeutic effect of BRPF1 bromodomain inhibition in cancer models [6] [8] [7].

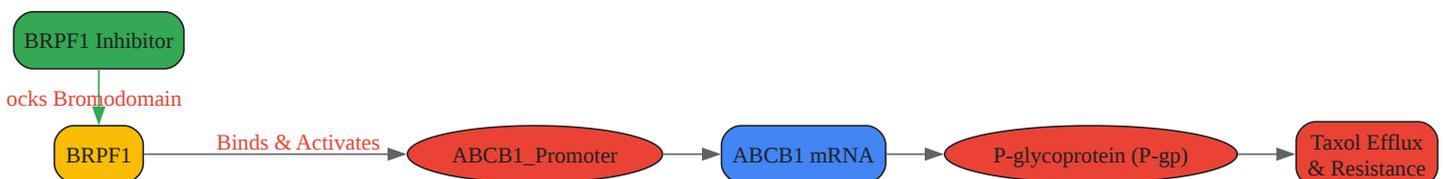
Procedure:

- **Cell Viability Assay:** Seed cancer cells (e.g., TNBC, glioma, breast cancer) in 96-well plates.
- **Drug Treatment:** Treat cells with a BRPF1 inhibitor (e.g., **GSK6853**, PFI-4) alone or in combination with standard-of-care drugs (e.g., Taxol). Include DMSO as a vehicle control.
- **Incubation & Measurement:** Incubate for 72-96 hours. Measure cell viability using a luminescence-based (CellTiter-Glo) or colorimetric (CCK-8) assay.
- **Data Analysis:** Calculate half-maximal inhibitory concentration (IC50) values and perform statistical analysis to determine synergy.

3. Transcriptome Analysis upon BRPF1 Knockdown/Knockout

Purpose: Determine global gene expression changes dependent on BRPF1 function [6] [7]. **Procedure:**

- **Gene Silencing:** Knock down BRPF1 in cells using siRNA or knock out using CRISPR-Cas9.
- **RNA Extraction:** Harvest cells after 72-96 hours and extract total RNA.
- **RNA Sequencing:** Prepare cDNA libraries and perform high-throughput sequencing (RNA-Seq).
- **Bioinformatic Analysis:** Map sequences to a reference genome, identify differentially expressed genes, and perform pathway enrichment analysis (e.g., GSEA, GO, KEGG).



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This diagram illustrates how BRPF1 promotes Taxol resistance by activating ABCB1 gene expression, and how its inhibition can reverse this process.

Conclusion and Future Perspectives

BRPF1 is a multifaceted epigenetic regulator whose function as a scaffold and chromatin reader is critical for normal development and is pathologically dysregulated in cancer and other diseases. Its bromodomain is a key functional module, making it a promising therapeutic target.

Future research should focus on:

- **Understanding Context Specificity:** Delineating the mechanisms that determine BRPF1 target gene specificity in different cell types and disease states.
- **Exploring Combinatorial Therapies:** Further investigating the synergy between BRPF1 inhibitors and existing chemotherapeutic or targeted agents to overcome drug resistance.
- **Advancing Clinical Translation:** Addressing the current lack of pharmacokinetic and safety data for BRPF1 inhibitors to move them from preclinical to clinical studies.

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